molecular formula C28H22O7 B1211119 1-[(1R,2R,3R)-2-(3,5-Dihydroxy-phenyl)-4,6-dihydroxy-3-(4-hydroxy-phenyl)-indan-1-yl]-1-(4-hydroxy-phenyl)-methanone

1-[(1R,2R,3R)-2-(3,5-Dihydroxy-phenyl)-4,6-dihydroxy-3-(4-hydroxy-phenyl)-indan-1-yl]-1-(4-hydroxy-phenyl)-methanone

Cat. No. B1211119
M. Wt: 470.5 g/mol
InChI Key: NNTKNQXSDDQTKC-WEWMWRJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1R,2R,3R)-2-(3,5-Dihydroxy-phenyl)-4,6-dihydroxy-3-(4-hydroxy-phenyl)-indan-1-yl]-1-(4-hydroxy-phenyl)-methanone is a natural product found in Caragana sinica with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques: A variety of synthesis techniques have been employed to create complex structures similar to the compound . For instance, Gao Li-na (2012) discussed a synthetic route based on bicyclo hexane skeleton, using methods like MS, HPLC, NMR, and others for structural determination (Gao Li-na, 2012).
  • Structural Studies: Extensive structural studies, including crystallography and NMR, have been conducted on similar compounds. For example, M. Minyaev et al. (2015) reported the structural study of related cyclohexan-1-ol derivatives, highlighting their crystal symmetry and molecular configuration (M. Minyaev et al., 2015).

Applications in Fluorescence and Photostability

  • Fluorescence Properties: The incorporation of similar phenyl methanone-based moieties has been shown to enhance fluorescence properties. Jadhav et al. (2018) synthesized novel fluorescent monoazo disperse dyes, noting enhanced photostability and red-shifted absorption maxima (Amol G. Jadhav et al., 2018).

Chemical Synthesis and Biological Evaluation

  • Synthetic Approaches: Innovative synthetic approaches have been employed for the creation of compounds with similar structural elements. For instance, Rashmi et al. (2014) discussed the synthesis of benzofuran derivatives, focusing on their antimicrobial and antioxidant properties (S. Rashmi et al., 2014).
  • Biological Evaluation: Compounds with a structural resemblance have been evaluated for biological activities. Ashok et al. (2017) synthesized benzofuran derivatives, testing them for antibacterial and antifungal activities (D. Ashok et al., 2017).

Novel Synthesis and Structural Characterization

  • Novel Synthesis Methods: Research has focused on novel methods of synthesizing complex organic compounds. Largeron and Fleury (1998) discussed an electrochemical synthesis approach for benzoxazine derivatives, using a phenyl methanone starting material (M. Largeron & M. Fleury, 1998).
  • X-Ray Diffraction Studies: The use of X-ray diffraction for structural characterization of similar compounds has been documented. Zabiulla et al. (2016) reported the synthesis and characterization of a benzophenone derivative, confirming its structure through X-ray diffraction (Zabiulla et al., 2016).

properties

Product Name

1-[(1R,2R,3R)-2-(3,5-Dihydroxy-phenyl)-4,6-dihydroxy-3-(4-hydroxy-phenyl)-indan-1-yl]-1-(4-hydroxy-phenyl)-methanone

Molecular Formula

C28H22O7

Molecular Weight

470.5 g/mol

IUPAC Name

[(1R,2R,3R)-2-(3,5-dihydroxyphenyl)-4,6-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl]-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C28H22O7/c29-17-5-1-14(2-6-17)24-25(16-9-19(31)11-20(32)10-16)27(22-12-21(33)13-23(34)26(22)24)28(35)15-3-7-18(30)8-4-15/h1-13,24-25,27,29-34H/t24-,25+,27-/m0/s1

InChI Key

NNTKNQXSDDQTKC-WEWMWRJBSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@H]([C@H](C3=C2C(=CC(=C3)O)O)C(=O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O

SMILES

C1=CC(=CC=C1C2C(C(C3=C2C(=CC(=C3)O)O)C(=O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2C(C(C3=C2C(=CC(=C3)O)O)C(=O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O

synonyms

caraphenol C

Origin of Product

United States

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